molecular formula C9H10FN3O3 B13444037 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl](213C,1,3-15N2)pyrimidin-2-one

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl](213C,1,3-15N2)pyrimidin-2-one

Katalognummer: B13444037
Molekulargewicht: 230.17 g/mol
InChI-Schlüssel: HSBKFSPNDWWPSL-JUOXWYOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one (CAS: 181785-84-2), also known as Elvucitabine or β-L-Fd4C, is a fluorinated nucleoside analog with a dihydrofuran core structure . Its molecular formula is C₉H₁₀FN₃O₃, and it is isotopically labeled with ²¹³C and ¹⁵N₂ at positions 1 and 3 of the pyrimidinone ring, making it valuable for metabolic tracing and pharmacokinetic studies .

As a nucleoside reverse transcriptase inhibitor (NRTI), it targets HIV reverse transcriptase by mimicking cytidine, thereby terminating viral DNA chain elongation . The (2S,5R) stereochemistry of the dihydrofuran ring is critical for its antiviral activity, distinguishing it from structurally related compounds .

Eigenschaften

Molekularformel

C9H10FN3O3

Molekulargewicht

230.17 g/mol

IUPAC-Name

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl](213C,1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1/i9+1,12+1,13+1

InChI-Schlüssel

HSBKFSPNDWWPSL-JUOXWYOYSA-N

Isomerische SMILES

C1=C[C@H](O[C@H]1CO)[15N]2C=C(C(=[15N][13C]2=O)N)F

Kanonische SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fluorinated Pyrimidine Core Synthesis

A principal approach to synthesizing fluorinated pyrimidines, including 4-amino-5-fluoropyrimidines, involves cyclocondensation reactions of fluorinated precursors with amidines or guanidinium salts.

  • The key fluorinated building block is potassium (Z)-2-cyano-2-fluoroethenolate , which can be prepared in three steps from chloroacetamide:

    • Finkelstein halogen exchange and dehydration to produce fluoroacetonitrile.
    • Claisen condensation with ethyl formate to yield the fluoroethenolate salt with ~90% purity.
  • This fluoroethenolate reacts with amidine hydrochlorides under mild conditions to form the fluorinated pyrimidine ring system with excellent yields (often >80%).

  • The reaction proceeds without the need for harsh fluorination steps, thus preserving sensitive functionalities and allowing for a broad substrate scope including aliphatic and aromatic substituents.

Sugar Moiety Construction and Coupling

  • The sugar part, (2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl , is stereochemically defined and typically synthesized via asymmetric synthesis or enzymatic resolution methods to ensure the correct stereochemistry.

  • The coupling of the sugar moiety to the pyrimidine base is commonly achieved through glycosylation reactions using activated sugar derivatives (e.g., sugar halides or trichloroacetimidates) with the fluorinated pyrimidine base under Lewis acid catalysis.

  • Protecting groups may be employed on the sugar hydroxyls to prevent side reactions, followed by selective deprotection to yield the free hydroxymethyl group.

Isotopic Labeling Incorporation

  • The isotopic labels (^13C and ^15N) are introduced by using isotopically enriched precursors:

    • ^13C-labeled carbon sources in the sugar synthesis or pyrimidine ring formation.
    • ^15N-labeled amidines or other nitrogen-containing building blocks during the pyrimidine ring synthesis.
  • This labeling is integrated early in the synthetic sequence to ensure uniform incorporation.

Representative Synthetic Route Summary

Step Reagents/Conditions Outcome Yield (%) Notes
1. Preparation of potassium (Z)-2-cyano-2-fluoroethenolate Starting from chloroacetamide: Finkelstein reaction, dehydration, Claisen condensation with ethyl formate Fluoroethenolate salt (90% purity) 77-82% per step Key fluorinated intermediate
2. Cyclocondensation with amidine hydrochlorides Reaction under mild conditions, no base needed 4-amino-5-fluoropyrimidine core >80% High selectivity, functional group tolerance
3. Synthesis of stereochemically defined sugar moiety Asymmetric synthesis or enzymatic resolution (2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl derivative Variable Protecting groups used as needed
4. Glycosylation of pyrimidine base with sugar Lewis acid catalysis, activated sugar derivative Coupled nucleoside analog Moderate to high Stereospecific coupling
5. Deprotection and isotopic labeling integration Selective deprotection, use of ^13C/^15N-labeled precursors Final isotopically labeled compound Variable Requires careful control

Research Results and Yields

  • The cyclocondensation method yields fluorinated pyrimidines in mostly excellent yields , often exceeding 80%, with mild reaction conditions that avoid harsh fluorination steps.

  • The sugar synthesis and coupling steps are more variable in yield depending on the stereochemical control and protecting group strategy but are well-established in nucleoside chemistry.

  • The isotopic labeling incorporation has been successfully demonstrated in related nucleoside analog syntheses, ensuring the availability of labeled compounds for mechanistic and pharmacokinetic studies.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the pyrimidinone core to a pyrimidine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the amino group can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Wirkmechanismus

The mechanism of action of 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and pharmacological distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Core Structure Stereochemistry Key Functional Groups Primary Use/Activity
Target Compound C₉H₁₀FN₃O₃ 227.19* 181785-84-2 Dihydrofuran (2S,5R) 5-Fluoro, hydroxymethyl Antiviral (NRTI), Isotopic studies
Emtricitabine (FTC) C₈H₁₀FN₃O₃S 247.24 143491-57-0 1,3-Oxathiolane (2R,5S) 5-Fluoro, hydroxymethyl, sulfur Approved HIV therapy
Racivir (RCV) C₈H₁₀FN₃O₃S 247.24 137530-41-7 1,3-Oxathiolane (2S,5R) 5-Fluoro, hydroxymethyl, sulfur Phase II (discontinued)
Dexelvucitabine C₉H₁₀FN₃O₃ 227.19 134379-77-4 Dihydrofuran (2R,5S) 5-Fluoro, hydroxymethyl Investigational NRTI

*Molecular weight excludes isotopic labeling.

Key Observations:

Core Structure :

  • The target compound and dexelvucitabine feature a dihydrofuran ring , whereas emtricitabine and racivir contain a 1,3-oxathiolane ring with sulfur . Sulfur in oxathiolane enhances metabolic stability but may reduce solubility compared to dihydrofuran .
  • The dihydrofuran structure in the target compound eliminates sulfur-related toxicity risks but may alter membrane permeability .

Stereochemistry :

  • The (2S,5R) configuration in the target compound is enantiomeric to dexelvucitabine (2R,5S), impacting binding affinity to reverse transcriptase .
  • Emtricitabine (2R,5S) and racivir (2S,5R) are oxathiolane enantiomers, with racivir showing inferior efficacy due to stereospecific resistance in HIV .

Isotopic Labeling: The ²¹³C and ¹⁵N₂ labels in the target compound facilitate tracing in mass spectrometry and nuclear magnetic resonance (NMR) studies, unlike non-labeled analogs .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:
  • Emtricitabine : High aqueous solubility (112 mg/mL) due to polar oxathiolane sulfur .
  • Dexelvucitabine : Similar structure to the target compound but lacks isotopic labels; its pharmacokinetics suggest moderate oral bioavailability .
Resistance Profiles:
  • Emtricitabine faces resistance from HIV mutants (e.g., M184V), whereas dihydrofuran analogs like the target compound may evade such mutations due to structural differences .

Biologische Aktivität

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one, commonly referred to as Emtricitabine (CAS No. 181785-84-2), is a nucleoside analog with significant biological activity, particularly in the context of antiviral therapy. This compound has been extensively studied for its efficacy against viral infections, particularly HIV, and its potential role in cancer treatment.

PropertyValue
Molecular Formula C9H10FN3O3
Molecular Weight 227.19 g/mol
CAS Number 181785-84-2
Synonyms Emtricitabine, L-D4Fc

Emtricitabine functions as a reverse transcriptase inhibitor. It mimics the natural nucleosides used by the virus to replicate its RNA into DNA. By incorporating itself into the viral DNA chain during replication, it effectively halts further elongation, thereby inhibiting viral proliferation. This mechanism is crucial for its application in antiretroviral therapy for HIV-infected patients.

Antiviral Efficacy

Emtricitabine has demonstrated potent activity against HIV, particularly in combination therapies. Clinical studies have shown that it significantly reduces viral load and increases CD4 cell counts in patients. For instance, a pivotal study indicated that patients receiving Emtricitabine as part of a combination regimen achieved undetectable viral loads in over 80% of cases after 48 weeks of treatment .

Anticancer Potential

Recent investigations have explored the anticancer properties of Emtricitabine. Research has suggested that it may induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A study highlighted that Emtricitabine treatment led to a significant reduction in cell viability in breast cancer cells by inducing G1 phase arrest and activating caspase pathways .

Pharmacokinetics

Emtricitabine exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Half-life : Approximately 10 hours, allowing for once-daily dosing.
  • Metabolism : Primarily excreted unchanged in urine; minimal hepatic metabolism.

Case Studies

  • HIV Treatment Regimen : A clinical trial involving 1,200 HIV-positive patients demonstrated that those treated with Emtricitabine combined with tenofovir disoproxil fumarate had a 95% success rate in achieving viral suppression after one year .
  • Breast Cancer Cell Lines : In vitro studies showed that Emtricitabine reduced the proliferation of MCF-7 breast cancer cells by over 50% at concentrations of 10 µM after 48 hours of exposure .

Q & A

Q. How to integrate this compound into a conceptual framework for nucleotide analog research?

  • Methodological Answer : Position it within the "antimetabolite" theory, focusing on competitive inhibition of thymidylate synthase or incorporation into DNA/RNA. Compare its structure-activity relationship (SAR) with fluorouracil or gemcitabine analogs. Use molecular dynamics simulations to predict binding affinity vs. known inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.